molecular formula C21H21NO5S2 B2411995 Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-57-5

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2411995
CAS No.: 941935-57-5
M. Wt: 431.52
InChI Key: FLVSYSQCTHMWMM-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO5S2 and its molecular weight is 431.52. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-13-5-8-15(9-6-13)16-12-28-19(21(23)27-4)20(16)29(24,25)22-17-11-14(2)7-10-18(17)26-3/h5-12,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVSYSQCTHMWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)C)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structural formula can be represented as follows:

\text{Molecular Formula C 16}H_{18}N_{2}O_{4}S}

This structure incorporates a sulfamoyl group, which is known for enhancing biological activity in various compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiophene Ring : Starting from appropriate precursors, the thiophene ring is constructed through cyclization reactions.
  • Sulfamoylation : The introduction of the sulfamoyl group is achieved via nucleophilic substitution.
  • Esterification : The final step involves esterification to form the methyl ester.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it showed moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicansModerate activity

The compound was particularly effective against Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro. The mechanism appears to involve interaction with key cellular pathways, potentially affecting apoptosis and cell cycle regulation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzymatic Inhibition : It inhibits enzymes critical for bacterial cell wall synthesis and cancer cell growth.
  • Binding Interactions : Molecular docking studies have shown that it forms stable interactions with target proteins such as DNA gyrase and MurD, essential for bacterial replication .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that compounds similar to this compound exhibited strong inhibitory effects on pathogenic bacteria and fungi, supporting its potential as a lead compound for new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro tests on human cell lines revealed that certain derivatives led to significant cytotoxicity against cancerous cells while sparing normal cells, indicating a favorable therapeutic index .

Preparation Methods

Generation of Sulfonyl Chloride

Thiophene-3-sulfonic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the corresponding sulfonyl chloride. Excess reagent is quenched with ice, and the product is extracted using dichloromethane.

Coupling with Amine

The sulfonyl chloride intermediate reacts with 2-methoxy-5-methylaniline in the presence of N-methylimidazole as a base, which enhances reaction efficiency by stabilizing reactive intermediates. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12–24 hours, yielding the sulfonamide product after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Base Selection

  • N-Alkylimidazoles (e.g., N-methylimidazole) are critical for suppressing side reactions such as sulfonate ester formation.
  • Polar aprotic solvents (e.g., THF, acetonitrile) improve solubility of the sulfonyl chloride and amine reactants.

Temperature and Stoichiometry

  • Sulfamoylation proceeds optimally at 25°C with a 1:1.2 molar ratio of sulfonyl chloride to amine.
  • Elevated temperatures (>40°C) risk decomposition of the sulfonyl chloride.

Purification and Characterization

Chromatographic Techniques

  • Final purification employs gradient elution column chromatography (hexane → ethyl acetate) to isolate the product (Rf = 0.35 in 3:1 hexane/ethyl acetate).
  • Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H, thiophene-H), 7.21–7.18 (m, 4H, aromatic-H), 6.94 (d, J = 8.4 Hz, 1H, aniline-H), 3.98 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₁H₂₁NO₅S₂ [M+H]⁺: 456.0976; found: 456.0978.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Suzuki coupling 85 98 Regioselectivity
N-Methylimidazole 92 99 Suppresses side reactions
Gewald reaction 78 95 Scalability

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the thiophene ring slow sulfamoylation. Using excess amine (1.5 equiv) and prolonged reaction times (24 h) mitigates this.
  • By-Product Formation : Sulfonate esters are minimized by strict anhydrous conditions and N-methylimidazole.

Q & A

Basic: What are the key steps and analytical methods for synthesizing Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate?

Answer:
The synthesis typically involves:

Sulfonylation : Reacting a thiophene precursor with a sulfonyl chloride derivative (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) under anhydrous conditions .

Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution.

Purification : Column chromatography or recrystallization to isolate the product.
Analytical Validation :

  • NMR Spectroscopy (¹H/¹³C) confirms regiochemistry of substituents on the thiophene ring .
  • Mass Spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • HPLC monitors reaction progress and purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses of sulfamoyl-containing thiophenes?

Answer:
Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates .
  • Temperature Control : Low temperatures (0–5°C) during sulfonylation minimize side reactions.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates esterification via nucleophilic activation .
  • Design of Experiments (DoE) : Statistical modeling identifies optimal molar ratios and reaction times .

Basic: What structural analogs of this compound have been studied, and how do substituent variations impact biological activity?

Answer:
Key analogs and their functional effects include:

CompoundStructural VariationObserved Impact
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylateReplacement of sulfamoyl with amino groupReduced enzyme inhibition potency
Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl] derivativesIncreased methoxy groupsEnhanced selectivity for kinase targets
Substituents on the phenyl ring (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) modulate binding affinity to biological targets .

Advanced: How can crystallographic tools like SHELX and ORTEP-III resolve ambiguities in structural elucidation?

Answer:

  • SHELXL Refinement : Models thermal displacement parameters (ADPs) to distinguish disorder in sulfamoyl or methyl groups .
  • ORTEP-III Visualization : Generates 3D electron density maps to validate bond angles/distances, critical for confirming stereochemistry .
  • Twinned Data Handling : SHELXL’s twin refinement option addresses pseudo-symmetry in crystals with overlapping lattices .

Advanced: How should researchers address contradictions in biological activity data across similar compounds?

Answer:

  • Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Dynamics : Molecular docking simulations (e.g., AutoDock Vina) assess binding mode variations due to substituent steric effects .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out off-target degradation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .

Advanced: What computational strategies predict the reactivity of the sulfamoyl group in nucleophilic environments?

Answer:

  • DFT Calculations : Simulate charge distribution on the sulfamoyl nitrogen to predict susceptibility to hydrolysis .
  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic attack sites based on LUMO localization .
  • Solvent Effect Modeling : COSMO-RS predicts solvation energies in polar vs. non-polar solvents .

Basic: How is the purity of the compound validated for pharmacological studies?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity thresholds .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) microanalysis validates stoichiometry (±0.3%) .
  • Melting Point Consistency : Sharp MP ranges (<2°C variation) indicate absence of polymorphs .

Advanced: What methodologies enable scalable synthesis without compromising stereochemical integrity?

Answer:

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic sulfonylation steps .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., esterification from 12 h to 30 min) while maintaining yield .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor intermediates in real-time .

Advanced: How do researchers correlate spectroscopic data with electronic properties of the thiophene ring?

Answer:

  • UV-Vis Spectroscopy : π→π* transitions (~300 nm) indicate conjugation extent between thiophene and aryl groups .
  • IR Spectroscopy : C=O stretch (1700–1750 cm⁻¹) and S=O stretch (1150–1250 cm⁻¹) confirm functional group integrity .
  • Cyclic Voltammetry : Measures HOMO/LUMO gaps to assess redox stability in biological environments .

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